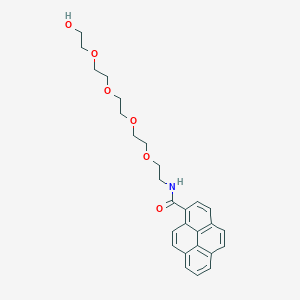
Pyren-PEG5-Alkohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-PEG5-alcohol: is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) chain terminated by an alcohol group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrene-PEG5-alcohol is used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety. It is also employed in the synthesis of complex molecular architectures and as a building block for supramolecular chemistry .
Biology and Medicine: In biological research, Pyrene-PEG5-alcohol is utilized in the development of PROTACs, which are designed to selectively degrade target proteins. This has significant implications for drug discovery and therapeutic interventions, particularly in cancer research .
Industry: In industrial applications, Pyrene-PEG5-alcohol is used in the formulation of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties such as fluorescence and biocompatibility .
Wirkmechanismus
Target of Action
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process that is critical for regulating protein degradation .
Mode of Action
The mode of action of Pyrene-PEG5-alcohol involves the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Pyrene-PEG5-alcohol are those involved in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells. By inducing the degradation of target proteins, Pyrene-PEG5-alcohol can influence various cellular processes that are regulated by these proteins .
Result of Action
The primary result of the action of Pyrene-PEG5-alcohol is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially influencing cell growth, differentiation, and survival .
Action Environment
The action of Pyrene-PEG5-alcohol, like other PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Pyrene-PEG5-alcohol plays a crucial role in the formation of PROTAC molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The pyrene moiety in Pyrene-PEG5-alcohol can interact with various biomolecules, enabling the formation of PROTACs .
Cellular Effects
As a component of PROTACs, it contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Pyrene-PEG5-alcohol involves its role as a linker in PROTACs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, enabling the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be related to the stability and degradation of the PROTAC molecules .
Metabolic Pathways
As a component of PROTACs, it may be involved in the ubiquitin-proteasome system .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the target protein and the E3 ubiquitin ligase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-PEG5-alcohol typically involves the conjugation of pyrene with a PEG chain. One common method is to start with pyrene and react it with a PEG chain that has a terminal hydroxyl group. The reaction often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond between pyrene and the PEG chain .
Industrial Production Methods: Industrial production of Pyrene-PEG5-alcohol follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrene-PEG5-alcohol can undergo oxidation reactions, particularly at the pyrene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The hydroxyl group in Pyrene-PEG5-alcohol can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Coupling Reactions: The PEG chain can be further functionalized through coupling reactions with other molecules, enhancing its utility in various applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Acyl chlorides, alkyl halides, and bases like sodium hydride.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products:
Oxidation: Pyrene-PEG5-carboxylic acid.
Substitution: Pyrene-PEG5-esters and ethers.
Coupling: Various PROTAC molecules.
Vergleich Mit ähnlichen Verbindungen
Pyrene-PEG4-alcohol: Similar structure but with a shorter PEG chain.
Pyrene-PEG6-alcohol: Similar structure but with a longer PEG chain.
Pyrene-PEG5-amine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: Pyrene-PEG5-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The terminal alcohol group allows for versatile functionalization, making it a valuable tool in the synthesis of PROTACs and other complex molecules .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHAVYJGOEYTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

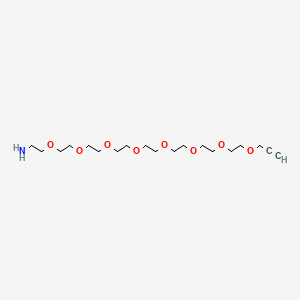
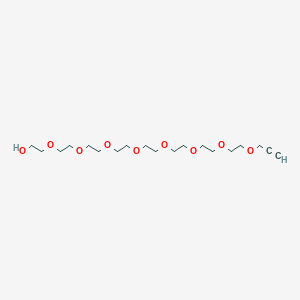
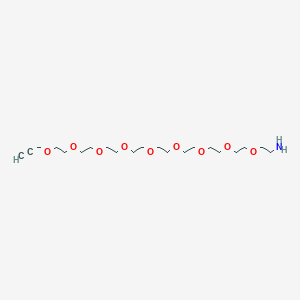
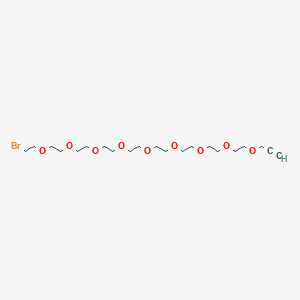


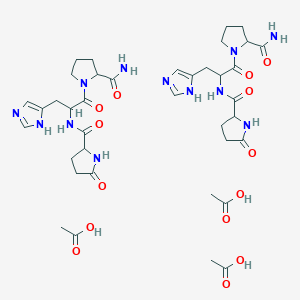
![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
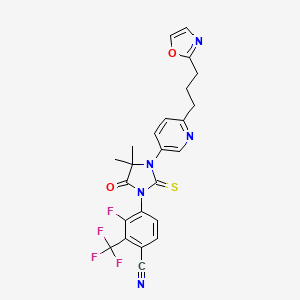
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)


